1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one
Description
Chemical Identity and Classification The compound 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one (IUPAC name: (E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one) is a naturally occurring chalcone derivative classified under phenylpropanoids and polyketides. It belongs to the 2-hydroxychalcone subclass, characterized by a central α,β-unsaturated ketone bridge linking two aromatic rings. The structural uniqueness lies in its hydroxylation pattern: the 2,4-dihydroxyphenyl (Ring A) and 3,4,5-trihydroxyphenyl (Ring B) moieties, which confer distinct electronic and hydrogen-bonding properties .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXFZHJXUCLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2,4-dihydroxybenzaldehyde and 3,4,5-trihydroxyacetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its antioxidant effects.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₅H₁₂O₆
- Molecular Weight : 288.25 g/mol
Biological Relevance Chalcones with multiple hydroxyl groups are known for antioxidant, anti-inflammatory, and antimicrobial activities. The compound’s 3,4,5-trihydroxyphenyl group mimics gallic acid, a potent antioxidant, suggesting enhanced radical-scavenging capacity compared to simpler chalcones .
Structural and Functional Analysis
Key structural variations among chalcones influence their biological and chemical behaviors. Below is a comparative analysis:
Key Observations
Hydroxylation vs. However, excessive hydroxylation may reduce membrane permeability, as seen in compounds with MIC >200 µg/mL (e.g., ) .
Substituent Effects on Reactivity: Methoxy groups (e.g., 3,4,5-trimethoxy in ) increase lipophilicity but reduce hydrogen-bonding capacity, limiting water solubility. Nitro groups () introduce electron-withdrawing effects, destabilizing the enone system and reducing biological activity .
Quantum Chemical Descriptors :
- Compounds with 3,4,5-trihydroxyphenyl groups (target) likely exhibit lower HOMO-LUMO gaps compared to methoxy or nitro derivatives, enhancing charge transfer and radical scavenging .
Pharmacological Implications
- Enzyme Modulation : Structural similarity to Isoliquiritigenin () implies possible SIRT1/2 activation, though the additional hydroxyls may alter binding kinetics.
Biological Activity
1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its promising biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
The chemical formula for 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one is C15H12O6. The structural characteristics include multiple hydroxyl groups which contribute to its biological reactivity.
Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies indicate that 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one effectively scavenges free radicals and reduces oxidative stress in cellular models. The presence of multiple hydroxyl groups enhances its electron-donating capacity.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al. (2023) | DPPH assay | Demonstrated significant radical scavenging activity with an IC50 value of 25 µM. |
| Liu et al. (2024) | ABTS assay | Showed a reduction in ABTS radical cation with an IC50 value of 30 µM. |
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
| Study | Methodology | Findings |
|---|---|---|
| Kim et al. (2023) | ELISA assays on RAW264.7 cells | Reduced TNF-alpha production by 40% at a concentration of 10 µM. |
| Lee et al. (2024) | Western blot analysis | Inhibited NF-kB activation pathways significantly at 5 µM. |
Anticancer Activity
Research indicates that this chalcone derivative exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.
| Study | Cell Line | IC50 Value |
|---|---|---|
| Hara-Terawaki et al. (2024) | HeLa | 15 µM |
| Tanaka et al. (2023) | MCF-7 | 20 µM |
In a study by Hara-Terawaki et al., the compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways.
The biological activities of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Mechanism : It inhibits the expression of pro-inflammatory cytokines by blocking NF-kB signaling.
- Anticancer Mechanism : Induction of apoptosis is mediated through caspase activation and the disruption of mitochondrial membrane potential.
Case Studies
A recent clinical study investigated the effects of dietary intake of chalcones on cancer incidence among populations with high consumption rates. The findings suggested a correlation between high chalcone intake and reduced cancer incidence rates.
Key Findings:
- Population Studied : Individuals in regions with high dietary chalcone consumption.
- Outcome : A significant reduction in overall cancer rates compared to control populations with lower intake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
